N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide
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Description
N-((5-((2-(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C35H30FN7O6S and its molecular weight is 695.73. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The compound's synthesis involves complex chemical modifications and interactions, utilizing core structures like pyrazole and 1,2,4-triazole derivatives. These structural modifications are key to exploring its utility in various scientific applications, particularly in developing new bioactive compounds. A study highlights the synthesis of structurally related compounds, emphasizing the importance of crystal structure determination via single crystal diffraction for understanding molecular conformations and interactions (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).
Biological Potential and Molecular Docking
Research into compounds with similar structural frameworks indicates a significant pharmacological potential due to their chemical modifiability and ability to interact with various biological targets. For example, compounds integrating 1,2,4-triazole and pyrazole demonstrate a heightened likelihood of engaging with multiple biological targets, underscoring their promise in therapeutic applications. Molecular docking studies of these compounds have illuminated their potential biological activities, such as antifungal properties, by predicting interactions with specific biomolecular targets (Fedotov, S., Hotsulia, A. S., & Panasenko, O., 2022).
Antimicrobial and Antibacterial Applications
Compounds bearing the pyrazole and 1,2,4-triazole moieties have been investigated for their antimicrobial activities. Novel derivatives synthesized through targeted chemical pathways have shown promising antimicrobial properties, suggesting potential applications in combating microbial infections. These findings are backed by spectroscopic analyses and biological evaluations, pointing towards their utility in developing new antimicrobial agents (Al‐Azmi, Amal, & Mahmoud, H., 2020; Nayak, Soukhyarani Gopal, & Poojary, Boja, 2020).
Properties
IUPAC Name |
N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30FN7O6S/c1-48-28-14-6-22(7-15-28)30-19-31(23-8-16-29(49-2)17-9-23)42(40-30)33(44)21-50-35-39-38-32(20-37-34(45)24-4-3-5-25(36)18-24)41(35)26-10-12-27(13-11-26)43(46)47/h3-18,31H,19-21H2,1-2H3,(H,37,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKURWCHCTTZLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC(=CC=C5)F)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30FN7O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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